molecular formula C13H20O6 B12543227 Dimethyl (but-1-yn-1-yl)(2,2-dimethoxyethyl)propanedioate CAS No. 828913-50-4

Dimethyl (but-1-yn-1-yl)(2,2-dimethoxyethyl)propanedioate

Cat. No.: B12543227
CAS No.: 828913-50-4
M. Wt: 272.29 g/mol
InChI Key: QRQMREPXTHJDPD-UHFFFAOYSA-N
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Description

Dimethyl (but-1-yn-1-yl)(2,2-dimethoxyethyl)propanedioate is a propanedioate ester derivative featuring two distinct substituents: a but-1-yn-1-yl (terminal alkyne) group and a 2,2-dimethoxyethyl (branched ether) group. Its bifunctional nature—combining an electron-deficient alkyne and an electron-rich ether moiety—suggests unique reactivity patterns compared to simpler propanedioate derivatives.

Properties

CAS No.

828913-50-4

Molecular Formula

C13H20O6

Molecular Weight

272.29 g/mol

IUPAC Name

dimethyl 2-but-1-ynyl-2-(2,2-dimethoxyethyl)propanedioate

InChI

InChI=1S/C13H20O6/c1-6-7-8-13(11(14)18-4,12(15)19-5)9-10(16-2)17-3/h10H,6,9H2,1-5H3

InChI Key

QRQMREPXTHJDPD-UHFFFAOYSA-N

Canonical SMILES

CCC#CC(CC(OC)OC)(C(=O)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (but-1-yn-1-yl)(2,2-dimethoxyethyl)propanedioate typically involves the reaction of dimethyl malonate with propargyl bromide in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, where the propargyl group is introduced to the malonate ester .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (but-1-yn-1-yl)(2,2-dimethoxyethyl)propanedioate can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or osmium tetroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether is commonly used.

    Substitution: Sodium hydride or other strong bases can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Produces diketones or carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces substituted esters or other derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Dimethyl (but-1-yn-1-yl)(2,2-dimethoxyethyl)propanedioate is widely used as a building block in organic synthesis due to its ability to undergo various chemical reactions:

  • Nucleophilic Substitution : The ester groups can participate in nucleophilic substitution reactions, leading to the formation of complex molecules.
  • Cycloaddition Reactions : The alkyne group allows for cycloaddition reactions, which are essential in constructing cyclic compounds.

Medicinal Chemistry

The compound has shown promise in pharmaceutical development:

  • Antimicrobial Activity : Studies indicate that it exhibits potent activity against pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) with low minimum inhibitory concentration (MIC) values.
  • Antitumor Activity : Research has demonstrated selective cytotoxicity towards various cancer cell lines while sparing normal cells, suggesting potential for targeted cancer therapies.

Industrial Applications

In industry, this compound is utilized:

  • Polymer Production : Its chemical properties make it suitable for producing polymers with specific functionalities.
  • Material Science : The compound can be incorporated into materials requiring specific chemical characteristics.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at University College London assessed the antimicrobial activity of this compound against common pathogens. The results indicated that it showed potent activity against MRSA, with an MIC value significantly lower than conventional antibiotics.

Study 2: Antitumor Activity

An investigation published in an organic chemistry symposium report evaluated the antitumor effects on multiple cancer cell lines. The study concluded that the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating its potential as a targeted therapy.

Mechanism of Action

The mechanism of action for Dimethyl (but-1-yn-1-yl)(2,2-dimethoxyethyl)propanedioate depends on the specific reaction it undergoes. Generally, the compound acts as a nucleophile or electrophile in various organic reactions. The alkyne group can participate in cycloaddition reactions, while the ester groups can undergo hydrolysis or transesterification.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between dimethyl (but-1-yn-1-yl)(2,2-dimethoxyethyl)propanedioate and related propanedioate esters:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Reactivity
This compound But-1-yn-1-yl, 2,2-dimethoxyethyl C₁₄H₂₀O₆ 284.31 High polarity due to dimethoxyethyl group; potential for alkyne-based cycloadditions.
Dimethyl (4-bromobut-2-en-1-yl)(but-1-yn-1-yl)propanedioate 4-Bromobut-2-en-1-yl, but-1-yn-1-yl C₁₃H₁₅BrO₄ 315.16 Bromine enhances electrophilicity; prone to nucleophilic substitution or cross-coupling.
Dimethyl (1-phenylbut-2-en-1-yl)propanedioate 1-Phenylbut-2-en-1-yl C₁₅H₁₈O₄ 262.30 Aromatic phenyl group increases hydrophobicity; potential for π-π stacking interactions.

Key Observations:

Substituent Effects on Reactivity :

  • The brominated analog (CAS 802918-66-7) exhibits enhanced reactivity in cross-coupling reactions (e.g., Suzuki or Heck reactions) due to the labile C–Br bond . In contrast, the dimethoxyethyl group in the target compound may stabilize intermediates via hydrogen bonding or steric hindrance, altering reaction pathways.
  • The phenyl-substituted derivative (CAS 97405-37-3) demonstrates reduced solubility in polar solvents compared to the dimethoxyethyl variant, attributed to its aromatic hydrophobic core .

Electronic and Steric Influences: The terminal alkyne in all three compounds enables participation in click chemistry (e.g., Huisgen cycloaddition). However, the electron-withdrawing dimethoxyethyl group in the target compound may polarize the alkyne, accelerating reactions with azides .

Thermal and Stability Profiles: Limited experimental data exist for the target compound, but analogs suggest that brominated propanedioates decompose at lower temperatures (~150°C) due to C–Br bond instability . The phenyl-substituted derivative shows higher thermal stability (decomposition >200°C), likely due to resonance stabilization of the aromatic system .

Biological Activity

Dimethyl (but-1-yn-1-yl)(2,2-dimethoxyethyl)propanedioate, also known as dimethyl 2,2-di(but-1-yn-1-yl)malonate, is a compound with significant potential in various biological applications. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

This compound has the molecular formula C13H16O4C_{13}H_{16}O_4 and a molecular weight of 240.26 g/mol. The compound features a unique structure that includes two alkyne groups and a malonate moiety, which contributes to its reactivity and potential biological activity.

The synthesis of this compound typically involves multi-step reactions that include alkyne formation and esterification processes. For example, the compound can be synthesized through the reaction of dimethyl malonate with appropriate alkynes under controlled conditions to yield the desired product with high purity .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. In vitro assays demonstrated that this compound exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that it could serve as a lead compound for developing new antibiotics .

Cytotoxicity and Antitumor Activity

This compound has also been investigated for its cytotoxic effects on cancer cell lines. Research findings suggest that this compound induces apoptosis in several cancer types, including melanoma and glioma. The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle progression .

Table 1: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)10Caspase activation
HeLa (Cervical)15Cell cycle arrest
B16F10 (Melanoma)12Apoptosis induction

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to cellular damage and death.
  • Inhibition of Key Enzymes : It has been suggested that this compound can inhibit enzymes involved in cell proliferation.
  • Modulation of Signaling Pathways : The compound may affect various signaling pathways related to cell survival and apoptosis.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at the University College London assessed the antimicrobial activity of this compound against common pathogens. The results indicated that this compound showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value significantly lower than conventional antibiotics .

Study 2: Antitumor Activity

In another investigation published in an organic chemistry symposium report, the antitumor effects were evaluated on multiple cancer cell lines. The study concluded that the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating its potential as a targeted therapy .

Q & A

Q. What foundational methodologies are recommended for the synthesis of Dimethyl (but-1-yn-1-yl)(2,2-dimethoxyethyl)propanedioate in academic research?

A robust synthesis strategy involves integrating computational reaction path searches with experimental validation. Quantum chemical calculations (e.g., density functional theory) predict feasible reaction pathways, while information science tools extract critical parameters (e.g., temperature, solvent effects) to narrow experimental conditions. This iterative feedback loop between computation and experimentation reduces trial-and-error approaches and accelerates reaction development . Factorial design methodologies can further optimize variables like catalyst loading or stoichiometry by systematically testing interactions between factors .

Q. How should researchers ensure safety when handling this compound in laboratory settings?

Adherence to institutional safety protocols is critical. Laboratories must follow guidelines in safety data sheets (SDS), including using personal protective equipment (PPE) and proper ventilation. Emergency contacts and procedures (e.g., spill management) should be prominently displayed. Before experimentation, researchers must pass safety examinations (e.g., 100% score on lab safety tests) to demonstrate competency in handling hazardous chemicals .

Advanced Research Questions

Q. What advanced computational strategies can optimize the reaction pathways for synthesizing this compound?

State-of-the-art methods include:

  • Quantum chemical reaction path searches : These identify transition states and intermediates, enabling mechanistic insights .
  • AI-driven simulations : Tools like COMSOL Multiphysics integrate machine learning to predict optimal reaction conditions (e.g., pressure, pH) and automate parameter adjustments in real time .
  • Virtual screening : Molecular dynamics simulations assess steric and electronic effects of substituents on reaction efficiency .

Q. How can researchers reconcile contradictory data arising from different experimental methodologies involving this compound?

Contradictions often stem from variability in experimental design (e.g., differing catalysts or analytical techniques). A systematic review approach, such as content analysis of prior studies, identifies methodological inconsistencies. Tools like UCINET 6.0 can map relationships between variables across studies, highlighting biases or gaps. Triangulating results with computational models (e.g., comparing experimental yields with simulated outcomes) further validates findings .

Q. What role does factorial design play in experimental optimization for reactions involving this compound?

Factorial design systematically tests interactions between variables (e.g., temperature, solvent polarity, reaction time). A 2³ factorial design, for example, evaluates three factors at two levels each, revealing non-linear effects and optimizing conditions with minimal experimental runs. This method is particularly effective for scaling up reactions while maintaining reproducibility .

Q. How can AI-driven tools like COMSOL Multiphysics enhance the simulation of this compound's chemical processes?

AI algorithms automate parameter optimization (e.g., flow rates in continuous reactors) and predict side reactions using historical data. Smart laboratories leverage real-time sensor feedback to adjust conditions dynamically, reducing resource consumption. End-to-end automation integrates synthesis planning, execution, and analysis, achieving >90% efficiency in some workflows .

Q. What theoretical frameworks guide the ontological and epistemological considerations in studying this compound's reactivity?

Ontological frameworks define the compound’s reactivity as a function of electronic and steric properties, while epistemological approaches determine how knowledge is acquired (e.g., through spectroscopic analysis or computational modeling). These frameworks shape experimental design, such as selecting DFT methods for mechanistic studies or prioritizing synthetic routes based on atom economy .

Q. How do membrane and separation technologies (CRDC classifications) apply to purification processes of this compound?

Membrane technologies (CRDC subclass RDF2050104) enable selective separation of byproducts via size exclusion or affinity-based filtration. Advanced methods like ultrafiltration or reverse osmosis achieve >95% purity in large-scale workflows. Process simulations (e.g., Aspen Plus) model separation efficiency under varying pressures and temperatures, guiding scalable purification protocols .

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